molecular formula C10H11ClO B1360159 4-Propylbenzoyl chloride CAS No. 52710-27-7

4-Propylbenzoyl chloride

Cat. No.: B1360159
CAS No.: 52710-27-7
M. Wt: 182.64 g/mol
InChI Key: NZYPCJXREKMMCJ-UHFFFAOYSA-N
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Description

4-Propylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where a propyl group is attached to the para position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of propylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, this compound is produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Propylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form 4-propylbenzoic acid and hydrochloric acid.

    Reduction: Can be reduced to 4-propylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.

    Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    4-Propylbenzoic Acid: Formed from hydrolysis.

    4-Propylbenzyl Alcohol: Formed from reduction.

Scientific Research Applications

4-Propylbenzoyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Propylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, lacking the propyl group.

    4-Methylbenzoyl Chloride: Similar structure with a methyl group instead of a propyl group.

    4-Ethylbenzoyl Chloride: Contains an ethyl group in place of the propyl group.

Uniqueness

4-Propylbenzoyl chloride is unique due to the presence of the propyl group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics.

Properties

IUPAC Name

4-propylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYPCJXREKMMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068790
Record name Benzoyl chloride, 4-propyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52710-27-7
Record name 4-Propylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52710-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-propyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-propyl-
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Record name Benzoyl chloride, 4-propyl-
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Record name 4-Propylbenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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